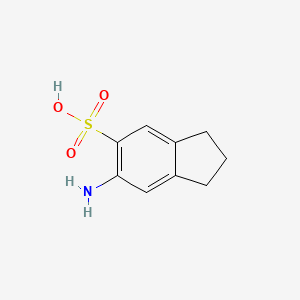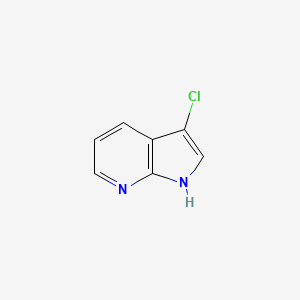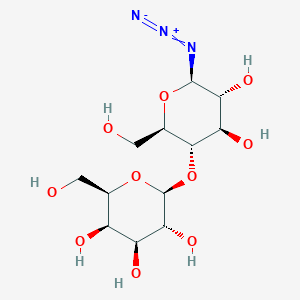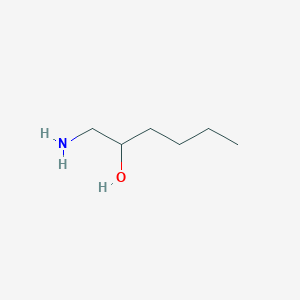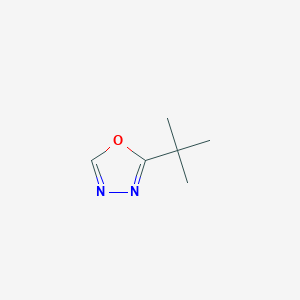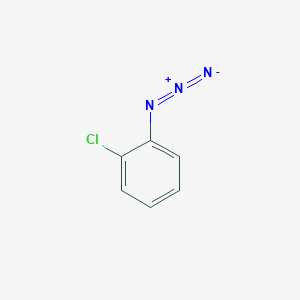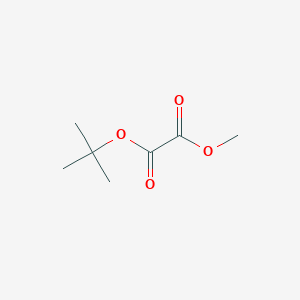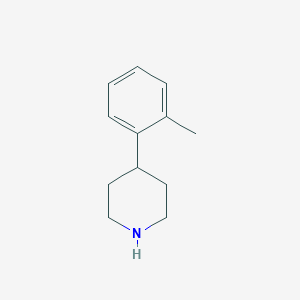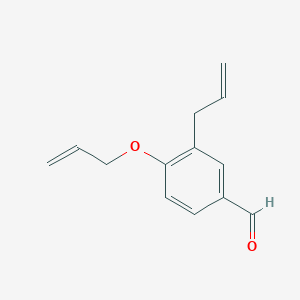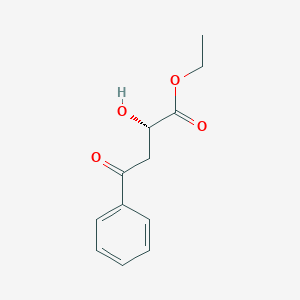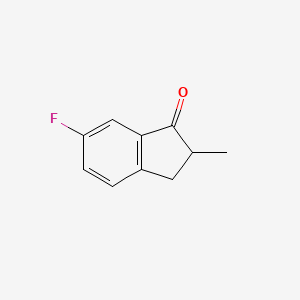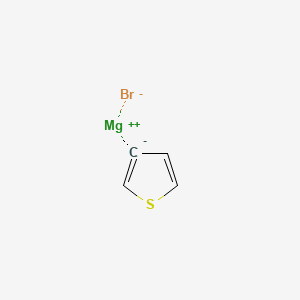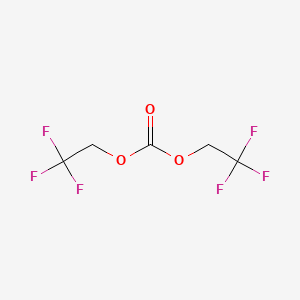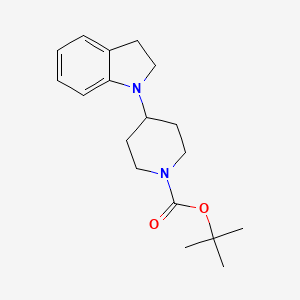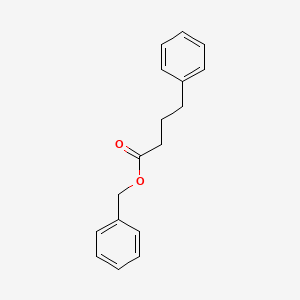
Benzyl 4-phenylbutanoate
Vue d'ensemble
Description
{11})H({14})O(_{2}). It is an ester formed from benzenebutanoic acid and phenylmethyl alcohol. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 4-phenylbutanoate can be synthesized through the esterification of benzenebutanoic acid with phenylmethyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
C6H5CH2OH+C3H7COOH→C6H5CH2OCOC3H7+H2O
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Benzyl 4-phenylbutanoate can undergo hydrolysis in the presence of an acid or base to yield benzenebutanoic acid and phenylmethyl alcohol.
Reduction: This ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH(_4)).
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Benzenebutanoic acid and phenylmethyl alcohol.
Reduction: Benzenebutanoic acid and phenylmethyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Benzyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Mécanisme D'action
The mechanism of action of benzenebutanoic acid, phenylmethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is reduced to alcohols through nucleophilic addition of hydride ions .
Comparaison Avec Des Composés Similaires
Benzyl 4-phenylbutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of artificial fruit essences.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Benzyl acetate: Used in perfumes and flavorings for its pleasant floral scent.
This compound is unique due to its specific combination of benzenebutanoic acid and phenylmethyl alcohol, giving it distinct chemical properties and applications .
Propriétés
IUPAC Name |
benzyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUZXGDIRMXKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474814 | |
| Record name | Benzenebutanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77100-93-7 | |
| Record name | Benzenebutanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


